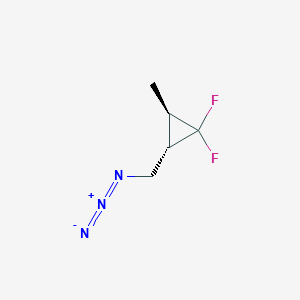

(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S,3R)-2-(Azidomethyl)-1,1-difluoro-3-methylcyclopropane” is a chemical compound. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .

Synthesis Analysis

The synthesis of similar compounds typically involves a series of organic reactions . For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . The overall yields range from 52–65% .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule, while S and R represent the orientation of the chiral atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . In general, retrosynthesis can be used to plan the synthesis of complex molecules from simpler ones .科学的研究の応用

Synthesis and Biological Evaluation

A study by Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating the potential of cyclopropane-containing compounds in inhibiting enzymes relevant to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Molecular Structure and Conformation

Research by Cremer and Kraka (1985) investigated the molecular structure and conformation of three-membered rings, including cyclopropanes, highlighting their unique electron density patterns and potential for addition reactions (Cremer & Kraka, 1985).

Conformationally Restricted Analogs

Kazuta et al. (2002) developed chiral cyclopropanes as conformationally restricted analogs of histamine, indicating the utility of cyclopropane rings in enhancing the activity of biologically active compounds by restricting their conformation (Kazuta, Matsuda, & Shuto, 2002).

Polymerization and Material Science

Moszner et al. (2003) demonstrated the radical homopolymerization of cyclopropane-containing monomers, opening avenues for developing materials with unique properties such as high glass transition temperatures (Moszner, Zeuner, Fischer, Rheinberger, & Meijere, 2003).

Novel Cycloaddition Reactions

Shi and Xu (2003) reported on Lewis acid-catalyzed [3+2] cycloaddition of methylenecyclopropanes with activated aldehydes or ketones, providing a method to synthesize compounds with a tetrahydrofuran skeleton, which are of interest in synthetic organic chemistry (Shi & Xu, 2003).

Development of Difluorocyclopropane Nucleosides

Csuk and Thiede (1999) synthesized novel difluorinated cyclopropane nucleoside analogues, showcasing the cyclopropane ring's versatility in creating nucleoside analogues with potential therapeutic applications (Csuk & Thiede, 1999).

特性

IUPAC Name |

(2S,3R)-2-(azidomethyl)-1,1-difluoro-3-methylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c1-3-4(2-9-10-8)5(3,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYAWRGWLFEXOP-QWWZWVQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1(F)F)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)